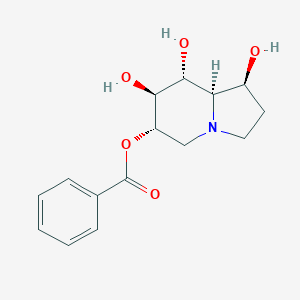

Castanospermine ester

Description

Properties

CAS No. |

121104-76-5 |

|---|---|

Molecular Formula |

C15H19NO5 |

Molecular Weight |

293.31 g/mol |

IUPAC Name |

[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] benzoate |

InChI |

InChI=1S/C15H19NO5/c17-10-6-7-16-8-11(13(18)14(19)12(10)16)21-15(20)9-4-2-1-3-5-9/h1-5,10-14,17-19H,6-8H2/t10-,11-,12+,13+,14+/m0/s1 |

InChI Key |

DWBDMLGCCJIACZ-ODXJTPSBSA-N |

SMILES |

C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=CC=C3 |

Isomeric SMILES |

C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)OC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=CC=C3 |

Synonyms |

1,6,7,8-Indolizinetetrol, octahydro-, 6-benzoate, (1S,6S,7S,8R,8aR)- |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Castanospermine Esters

Stereocontrolled Total Synthesis Approaches to the Castanospermine (B190763) Core

The construction of the bicyclic indolizidine skeleton of castanospermine, with its specific stereochemistry, represents the central challenge in its total synthesis. The following sections detail several key strategies that have been successfully applied to achieve this goal.

Chiral 1,3-oxazines have been utilized as versatile building blocks for the stereocontrolled synthesis of polyhydroxylated alkaloids. idexlab.com A concise and stereocontrolled total synthesis of (+)-castanospermine has been accomplished starting from a diastereomerically enriched anti,syn,syn-1,3-oxazine. acs.org The pivotal step in this synthetic strategy is a highly stereoselective BF₃·OEt₂-mediated allylation. idexlab.comacs.org This approach leverages the inherent chirality of the oxazine (B8389632) intermediate to direct the formation of new stereocenters, ultimately leading to the construction of the castanospermine core with high fidelity. idexlab.com

The aza-Cope/Mannich reaction is a powerful cascade (or tandem) reaction used to rapidly assemble complex nitrogen-containing ring systems. wikipedia.orgresearchgate.net This sequence involves a nih.govnih.gov-sigmatropic rearrangement of an unsaturated iminium cation, which generates an enol and a new iminium ion. researchgate.net These intermediates then participate in an intramolecular Mannich cyclization, which is often irreversible and provides a thermodynamic driving force for the entire sequence. wikipedia.org This methodology provides efficient access to acyl-substituted pyrrolidines, a structural feature present in numerous alkaloids. wikipedia.orgresearchgate.net While the reaction is a cornerstone in the synthesis of many alkaloids like strychnine (B123637) and gelsemine, its strategic application allows for the construction of the 3-acylpyrrolidine motif that can be a precursor to the indolizidine skeleton of castanospermine. nih.govnih.gov The power of this reaction lies in its ability to create multiple carbon-carbon bonds and establish complex stereochemistry in a single, orchestrated sequence. researchgate.net

A notable asymmetric total synthesis of (+)-castanospermine employs a diastereoselective nitrenium ion-mediated cyclofunctionalization. nih.govacs.org This strategy's central feature is the generation of the piperidine (B6355638) ring and the crucial C-1/8a erythro stereodiad in a single step through the oxamidation of an unsaturated O-alkyl hydroxamate. acs.orgnih.gov The reaction is believed to proceed through the formation of a singlet acylnitrenium ion, which adds to the pendant alkene to form a bicyclic aziridinium (B1262131) ion intermediate. nih.govnih.gov Subsequent concerted and regioselective ring-opening of this intermediate establishes the desired stereochemistry. nih.gov One reported synthesis using this method starts from tribenzyl D-glucono-δ-lactone and consists of 15 steps. acs.orgnih.gov The final product's identity was confirmed by comparing its ¹H and ¹³C NMR spectral data and optical rotation with those of the natural product. nih.gov

Ring-closing metathesis (RCM) has become a key transformation in the synthesis of numerous natural products, including castanospermine. researchgate.netresearchgate.net This reaction is particularly effective for forming the unsaturated nine-membered ring that serves as a precursor to the indolizidine skeleton in certain synthetic routes. acs.orgacs.org For instance, a synthesis starting from methyl α-D-glucopyranoside utilizes a challenging ruthenium-catalyzed RCM of a diene intermediate as a pivotal step. acs.org In another approach, an RCM reaction on a diene-containing carbamate (B1207046) was a key step in the synthesis of castanospermine. researchgate.net Similarly, an ene-ene RCM has been exploited to install the indolizidine skeleton in the synthesis of a castanospermine epimer, demonstrating the versatility of this reaction. nih.gov

The Petasis borono-Mannich reaction is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. nih.gov This reaction has proven to be a powerful method for the diastereoselective preparation of chiral 1,2-amino alcohols, which are valuable precursors for bioactive polyhydroxylated alkaloids. researchgate.net A diastereoselective synthesis of castanospermine was developed using a borono-Mannich reaction between L-xylose, allylamine, and (E)-styrene boronic acid. researchgate.netuow.edu.au This key step successfully established the desired configurations for the C-6, C-7, C-8, and C-8a stereocenters of the target molecule in a single transformation. researchgate.net

Table 1: Comparison of Selected Synthetic Strategies for the Castanospermine Core

| Synthetic Strategy | Key Reaction | Reported Starting Material | Number of Steps | Overall Yield | Reference(s) |

| Nitrenium Ion-Mediated Cyclofunctionalization | Diastereoselective Oxamidation | Tribenzyl D-glucono-δ-lactone | 15 | Not specified in abstracts | nih.gov, acs.org |

| Transannular Cyclization / RCM | RCM & Strain-Release Transannular Cyclization | Methyl α-D-glucopyranoside | 9 | 22% | acs.org, acs.org |

| Borono-Mannich Reaction | Petasis Borono-Mannich Reaction | L-xylose | 11 | Not specified in abstracts | uow.edu.au, researchgate.net |

| Tandem Cycloaddition | Asymmetric Tandem [4+2]/[3+2] Cycloaddition | 2,5-dihydrofuran | 8 | 18% | jocpr.com, acs.org |

Synthesis from D-Glucuronolactone Precursors

A notable synthetic route to castanospermine, the precursor for its esters, commences with D-glucuronolactone derivatives. One patented method starts from 5-(t-BOC)amino-5-deoxy-1,2-O-isopropylidene-α-D-glucuronolactone. google.com This process involves the addition of two carbon atoms to the starting lactone using ethyl acetate (B1210297) and a strong base, which forms a cyclic hemiketal. google.com This intermediate then undergoes a series of reductions and deprotection steps to yield castanospermine. google.com The key transformations include the catalytic hydrogenation of the β-keto function, removal of the amine protecting group followed by internal cyclization to a lactam, reduction of the lactam to a pyrrolidine (B122466), and final deprotection steps to afford castanospermine. google.com

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | Ethyl acetate, lithium diisopropylamine, inert solvent, low temperature | Cyclic hemiketal of a β-keto ester |

| 2 | H₂, platinum oxide catalyst, ethyl acetate, pressure | β-hydroxy ester |

| 3 | Formic acid, inert solvent; then basic ion exchange resin | Lactam |

| 4 | Lithium aluminum hydride | Pyrrolidine derivative |

| 5 | Trifluoroacetic acid; then H₂, platinum on carbon catalyst, pressure | Castanospermine |

| Data derived from patent EP0446832A2 describing the synthesis of castanospermine from a D-glucuronolactone derivative. google.com |

Regioselective Esterification Techniques for Castanospermine Derivatization

Due to the presence of multiple hydroxyl groups with similar reactivity in the castanospermine molecule, achieving regioselective esterification is a significant synthetic challenge. jocpr.com Both enzymatic and chemical methods have been developed to selectively acylate specific hydroxyl positions.

Enzymatic catalysis offers a powerful tool for the regioselective acylation of castanospermine, proceeding under mild conditions with high specificity. jocpr.com The proteolytic enzyme subtilisin has been effectively used to catalyze the synthesis of a variety of 1-O-acyl derivatives of castanospermine in pyridine. acs.orgresearchgate.net This enzyme exhibits high regioselectivity for the 1-OH group, alongside a broad substrate specificity, allowing for the introduction of various acyl groups. acs.orgresearchgate.net

Further enzymatic acylation of these 1-O-acyl derivatives can be achieved using lipases. For instance, lipases from Chromobacterium viscosum and porcine pancreas, as well as subtilisin, have been used in tetrahydrofuran (B95107) to produce diesters. acs.orgresearchgate.net Interestingly, the regioselectivity of these enzymes differs; subtilisin preferentially acylates the C6 position, while lipases favor the C7 position. acs.orgresearchgate.net The lipase (B570770) from C. viscosum is particularly active, often resulting in high isolated yields of the 1,7-di-O-acyl castanospermine. acs.orgresearchgate.net

| Enzyme | Solvent | Primary Acylation Site | Acyl Donors |

| Subtilisin | Pyridine | 1-O | Acetyl, Butyryl, Octanoyl, Phenylacetyl esters |

| Lipase (Chromobacterium viscosum) | Tetrahydrofuran | 7-O (on 1-O-acyl derivative) | Butyryl ester |

| Porcine Pancreatic Lipase | Tetrahydrofuran | 7-O (on 1-O-acyl derivative) | Butyryl ester |

| This table summarizes the use of various enzymes for the regioselective acylation of castanospermine. acs.orgresearchgate.net |

Chemical methods have also been developed for the regioselective acylation of castanospermine. A facile selective acylation at the 6-hydroxyl group can be achieved through the in situ formation of a dibutyl organotin derivative. researchgate.net Another approach involves the reaction of castanospermine with bis(tributyltin)oxide (B142050) in refluxing xylene, followed by acylation with an acyl chloride at low temperatures. portico.org

For the synthesis of 8-acylated castanospermines, a convenient route has been illustrated by the synthesis of the butyryl derivative. researchgate.net This highlights the possibility of targeting less reactive hydroxyl groups through specific synthetic strategies.

Synthesis of Key Castanospermine Ester Analogues

The development of specific this compound analogues has been driven by the pursuit of enhanced biological activity.

Celgosivir (B1668368), the 6-O-butanoyl derivative of castanospermine, is a significant analogue that has been synthesized through various routes. rhhz.netwikipedia.org One common method involves the direct reaction of castanospermine with butyryl chloride in pyridine. portico.org To improve regioselectivity and yield, methods involving organotin intermediates have been developed. For example, reacting castanospermine with bis(tributyltin)oxide followed by butyryl chloride provides a more controlled synthesis of Celgosivir. portico.org An improved one-pot procedure using bis(tributyltin)oxide in toluene (B28343) with azeotropic removal of water has been reported to give a high yield of 83%. jocpr.com

Another multi-step chemical synthesis involves the protection of other hydroxyl groups. For instance, the 6,7-di-O-benzoyl derivative can be formed, followed by protection of the 1- and 8-hydroxyls as an isopropylidene ketal. portico.org Removal of the benzoyl groups and subsequent acylation with butyryl chloride at the 6-position, followed by deprotection of the ketal, yields Celgosivir. portico.org

| Method | Key Reagents | Position of Acylation | Reported Yield |

| Direct Acylation | Butyryl chloride, pyridine | Mixture, 6-O is one product | - |

| Organotin-mediated (one-pot) | bis(tributyltin)oxide, toluene, butyryl chloride | 6-O | 83% |

| Protection-Acylation-Deprotection | Benzoyl chloride, 2-methoxypropene, butyryl chloride, HCl | 6-O | Modest |

| This table outlines various synthetic approaches to Celgosivir. jocpr.comportico.org |

The introduction of halogens into the ester moiety of castanospermine can significantly alter its properties. 6-O-(4-Bromobenzoyl)castanospermine is a synthetic derivative where a 4-bromobenzoyl group is attached at the 6-O position. ontosight.ai The synthesis of such compounds typically involves multi-step chemical reactions starting from castanospermine, requiring careful control of reaction conditions to achieve the desired product with high purity and yield. ontosight.ai

While much research has focused on fluorinating the castanospermine core, the synthesis of fluorinated esters has also been explored. researchgate.netrsc.org For instance, the synthesis of (4-Fluorophenyl) (1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives has been reported, showcasing the incorporation of a fluorine atom on a benzoyl group attached to an indolizine (B1195054) core, which is related to the castanospermine structure. researchgate.net The synthesis of these halogenated esters often follows standard esterification procedures, such as reacting the parent alcohol with a halogenated acyl chloride or carboxylic acid under appropriate coupling conditions.

Thiohydantoin-Castanospermine Glycomimetics

A notable class of castanospermine analogues involves the incorporation of a thiohydantoin moiety, creating sp²-iminosugar-type glycomimetics. nih.govacs.org The synthesis of these compounds is designed to be efficient and compatible with molecular diversity-oriented strategies. nih.govacs.org A key feature of this synthetic approach is the replacement of the five-membered pyrrolidine ring of castanospermine with a thiohydantoin motif. acs.org

The synthesis begins with α-azidoesters, which are constructed on gluco- or galactofuranose scaffolds. nih.govacs.org These precursors undergo a reduction of the azido (B1232118) group to form an intermediate α-amino ester. nih.govacs.org This intermediate is then coupled in situ with isothiocyanates. nih.govacs.org This step initiates a cascade of reactions: the formation of a thioureidoester intermediate, which then undergoes spontaneous cyclization to a thiohydantoin, followed by β-elimination and a furanose to indolizidine rearrangement. nih.govacs.org This entire sequence can be performed in a one-pot reaction, enhancing its efficiency. acs.org

Biological evaluations of the resulting thiohydantoin-castanospermine glycomimetics have shown that the nature of the substituents on the nitrogen or oxygen atoms significantly influences their glycosidase inhibitory properties. nih.govacs.org This highlights the importance of controlled structural modifications in this region of the molecule to customize the biological activity. acs.org

Table 1: Synthesis of Thiohydantoin-Castanospermine Glycomimetics

| Precursor | Key Intermediate | Reaction Cascade | Outcome | Ref |

|---|

Other Acylated and Ketone Analogues

The synthesis of various acylated and ketone analogues of castanospermine has been explored to modify its biological activity profile. A facile method for selective acylation, particularly at the 6-hydroxyl group, involves the in situ formation of a dibutyl organotin derivative. researchgate.netzin.ru This is followed by acylation with reagents like butyryl chloride. zin.ru

Research has demonstrated the synthesis of several castanospermine analogues with lipophilic side chains. nih.gov These ester derivatives were found to be less active against purified α-glucosidase I in vitro compared to the parent compound. nih.gov However, in cellular assays, some of these analogues exhibited significantly higher activity. nih.gov This suggests that the lipophilic ester groups enhance the molecule's ability to cross cell membranes. nih.gov Once inside the cell, these analogues can be hydrolyzed by cellular esterases, releasing the active castanospermine. nih.gov

The synthesis of ketone analogues has also been described, alongside various ester derivatives. researchgate.net Furthermore, synthetic routes to hydroxy analogues, such as 2-hydroxy analogues of castanospermine, have been developed from sugar-derived lactams via Mitsunobu cyclization. nih.gov The creation of these diverse analogues, including those with inverted stereochemistry at specific hydroxyl groups, has been crucial for structure-activity relationship studies. researchgate.net These studies confirm that the specific hydroxylation pattern is critical for potent glycosidase inhibition. researchgate.net

Table 2: Examples of Acylated and Ketone Analogues of Castanospermine

| Analogue Type | Synthetic Strategy | Key Feature | Ref |

|---|---|---|---|

| 6-O-Acyl Castanospermine | Selective derivatization with bis(tributyltin) oxide followed by acylation | Selective acylation at the 6-hydroxyl position | zin.ru |

| Ester Analogues with Lipophilic Side Chains | Acylation of hydroxyl groups | Enhanced cellular activity, likely due to improved membrane permeability | nih.gov |

| 2-Hydroxy Analogues | Synthesis from iminooctitols via Mitsunobu cyclization | Introduction of a hydroxyl group at the C-2 position | nih.gov |

Castanospermine Glycoside Analogues

To achieve more selective inhibition of specific glycosidases, sp²-iminosugar-type castanospermine analogues featuring N-, S-, or C-glycoside linkages have been designed. nih.govrsc.org These modifications aim to target neutral α-glucosidases, which are involved in the processing of N-glycoproteins. nih.govrsc.org The synthesis of these glycoside analogues allows for the introduction of an α-configured pseudoanomeric group. nih.gov

The synthetic route for N-glycoside analogues can involve the reaction of a 5-hydroxy-2-oxa-3-oxoindolizidine derivative with an amine, such as n-octylamine, in methanol (B129727) at elevated temperatures. core.ac.uk The chemical and configurational stability of the sp²-iminosugar core facilitates the installation of these O-, S-, N-, or C-linked pseudoanomeric groups. researchgate.net

Evaluation of these analogues in breast cancer cell lines has revealed significant antiproliferative potential. nih.govrsc.org The extent of this activity was found to be dependent on the nature of the pseudoanomeric group, underscoring the importance of the glycosidic linkage (N, S, or C) in determining the biological effect. nih.govrsc.org

Table 3: Castanospermine Glycoside Analogues and Their Properties

| Linkage Type | Description | Targeted Enzyme | Biological Potential | Ref |

|---|---|---|---|---|

| N-glycoside | An aglycone is linked via a nitrogen atom. | Neutral α-glucosidases | Antiproliferative | nih.govrsc.org |

| S-glycoside | An aglycone is linked via a sulfur atom. | Neutral α-glucosidases | Antiproliferative | nih.govrsc.org |

| C-glycoside | An aglycone is linked via a carbon-carbon bond. | Neutral α-glucosidases | Antiproliferative | nih.govrsc.org |

Prodrug Design Principles Applied to Castanospermine Esters

The application of prodrug strategies to castanospermine is a key approach to overcoming some of its inherent limitations, such as poor membrane permeability. nih.govnih.gov A prodrug is a bioreversible derivative that becomes active in vivo after enzymatic or chemical transformation. nih.gov For castanospermine, esterification is a common and effective prodrug approach. nih.govigntu.ac.in

The core principle involves masking one or more of the hydrophilic hydroxyl groups of castanospermine as a lipophilic ester. nih.govphiladelphia.edu.jo This modification addresses several issues:

Improved Lipophilicity: The ester prodrug is more lipophilic than the parent castanospermine, which has poor lipophilicity. nih.govigntu.ac.in

Enhanced Membrane Permeability: Increased lipophilicity facilitates better distribution across biological membranes, such as the cell membrane. nih.govigntu.ac.in

Bioreversible Activation: The linkage between the drug and the carrier group must be a bioreversible covalent bond. igntu.ac.in Esters are ideal because numerous catalytic esterases are present in vivo that can efficiently hydrolyze the ester bond, releasing the active castanospermine at or near the site of action. nih.govigntu.ac.in

Reduced Premature Activity: The prodrug itself is typically less active or inactive compared to the parent drug, ensuring that the pharmacological effect is localized upon activation. nih.govigntu.ac.in

The synthesis of castanospermine analogues with lipophilic ester side chains serves as a practical example of this principle. nih.gov While these ester analogues show lower activity against the purified enzyme, their efficacy is markedly higher in cellular systems. nih.gov This is attributed to their enhanced ability to cross the cell membrane, after which they are converted to the active castanospermine by intracellular esterases. nih.gov The promoiety released after cleavage should ideally be nontoxic and easily excreted. igntu.ac.in

Table 4: Prodrug Design Principles for Castanospermine Esters

| Undesirable Property of Parent Drug | Prodrug Strategy (Esterification) | Desired Outcome | Ref |

|---|---|---|---|

| Poor distribution across biological membranes | Increase lipophilicity by adding ester groups | Enhanced membrane permeability | nih.govigntu.ac.in |

| Low lipophilicity | Masking polar hydroxyl groups with non-polar esters | Improved absorption and cellular uptake | igntu.ac.inphiladelphia.edu.jo |

Enzymatic Inhibition Mechanisms of Castanospermine Esters and Their Biotransformation Products

Inhibition of Alpha-Glucosidases (Glucosidase I and II)

Castanospermine (B190763), the active metabolite of its ester derivatives, is a powerful inhibitor of alpha-glucosidases, particularly glucosidase I and II, which are key enzymes in the N-linked glycosylation pathway in the endoplasmic reticulum. nih.gov

Competitive Inhibition Kinetics

Castanospermine exhibits competitive inhibition of alpha-glucosidases. scispace.com For instance, it acts as a competitive inhibitor of amyloglucosidase, an exo-1,4-alpha-glucosidase, at both pH 4.5 and 6.0. scispace.com The ester prodrug, 6-O-butanoyl-castanospermine, is less active against the isolated alpha-glucosidase I enzyme compared to castanospermine itself. google.com However, due to its increased lipophilicity, the ester has improved cellular uptake, leading to greater efficacy in inhibiting glycoprotein (B1211001) processing within cells. google.com

| Compound | Enzyme | Inhibition Type | IC50 |

| Castanospermine | alpha-Glucosidase I (cell-free) | Competitive | 0.12 µM google.com |

| 6-O-butanoyl-castanospermine | alpha-Glucosidase I (cell-free) | Competitive | 1.27 µM google.com |

| Castanospermine | alpha-Glucosidase I (in HIV-infected cells) | - | 254 µM google.com |

| 6-O-butanoyl-castanospermine | alpha-Glucosidase I (in HIV-infected cells) | - | 20 µM google.com |

| Celgosivir (B1668368) | alpha-Glucosidase | - | 0.7 µg/ml rupress.org |

This table presents the inhibitory concentrations of castanospermine and its ester derivative against alpha-glucosidase I under different conditions.

pH Dependence of Enzymatic Inhibition

The inhibitory activity of castanospermine against alpha-glucosidases is markedly influenced by pH. scispace.com It is a significantly more potent inhibitor at a pH of 6.0 to 6.5 compared to lower pH values. scispace.com The pKa of castanospermine is 6.09, suggesting that the unprotonated form of the alkaloid is the more active inhibitor. scispace.com This pH-dependent activity profile is a contributing factor to its effective inhibition of glucosidase I, which functions at a neutral pH. scispace.com

Impact on Glycoprotein Processing and Oligosaccharide Trimming

Inhibition of glucosidase I and II by castanospermine disrupts the normal processing of N-linked glycoproteins. nih.gov This inhibition leads to the accumulation of immature, glucosylated high-mannose-type oligosaccharides on newly synthesized glycoproteins. google.com Specifically, treatment with 6-O-butanoyl-castanospermine results in the accumulation of oligosaccharides that are predominantly of the glucose 3 type, confirming that alpha-glucosidase I is the primary intracellular target. google.com This alteration of the glycan structure can affect the proper folding and function of the glycoprotein. nih.govresearchgate.net

Modulation of Cellular Chaperone Interactions

The inhibition of glucose trimming by castanospermine and its esters directly impacts the interaction of glycoproteins with endoplasmic reticulum chaperones, such as calnexin (B1179193) and calreticulin. scispace.comembopress.org These chaperones recognize monoglucosylated glycoproteins, a transient state in the normal folding process. scispace.com By preventing the removal of glucose residues, castanospermine can prolong the association of glycoproteins with these chaperones. embopress.org In some instances, castanospermine treatment has been shown to actually increase the binding of glycoproteins to calreticulin. google.com This modulation of chaperone interactions can disrupt the normal folding and quality control of glycoproteins, which is a key aspect of the biological effects of castanospermine esters. scispace.comembopress.org

Inhibition of Beta-Glucosidases

In addition to its effects on alpha-glucosidases, castanospermine is also a known inhibitor of certain beta-glucosidases. scispace.comtandfonline.com

Competitive and Mixed-Type Inhibition

The mechanism of beta-glucosidase inhibition by castanospermine is dependent on the pH. At a pH of 6.5, castanospermine acts as a competitive inhibitor of almond emulsin beta-glucosidase. scispace.com However, at more acidic conditions, specifically between pH 4.5 and 5.0, the inhibition pattern shifts to a mixed type. scispace.comtandfonline.com Castanospermine is also a potent inhibitor of beta-glucocerebrosidase. tandfonline.com

| Compound | Enzyme | Inhibition Type | pH |

| Castanospermine | Almond Emulsin beta-Glucosidase | Competitive | 6.5 scispace.com |

| Castanospermine | Almond Emulsin beta-Glucosidase | Mixed-Type | 4.5-5.0 scispace.comtandfonline.com |

This table illustrates the pH-dependent inhibition kinetics of castanospermine against almond emulsin beta-glucosidase.

Inhibition of Beta-Glucocerebrosidase

Castanospermine and its derivatives have been identified as potent inhibitors of β-glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease. The parent compound, castanospermine, is a powerful inhibitor of lysosomal β-glucocerebrosidase. nih.gov Studies using fibroblast extracts have demonstrated this potent inhibitory activity. nih.gov The inhibition mechanism with respect to the substrate p-nitrophenyl-β-D-glucopyranoside has been described as being of the mixed type. nih.gov

Research into derivatives of castanospermine, including esters, has revealed nuanced inhibitory and chaperoning properties. For instance, the introduction of palmitoyl (B13399708) chains, creating ester derivatives, results in compounds that can selectively inhibit bovine liver β-glucosidase and human β-glucocerebrosidase. researchgate.net The potency of this inhibition is highly dependent on the number and location of these fatty acid chains. researchgate.net Furthermore, other complex derivatives, such as sp2-iminosugar glycomimetics incorporating N′-octyl-isourea or -isothiourea segments, have been specifically evaluated for their inhibitory potential against human GCase. dntb.gov.ua Some of these modified compounds have shown promise not just as inhibitors but as pharmacological chaperones, capable of enhancing the activity of mutant GCase, which is relevant for therapeutic strategies in Gaucher disease. researchgate.netdntb.gov.ua

Inhibition of Other Glycosidases (e.g., Intestinal Disaccharidases, Xylosidase, Amyloglucosidase)

Castanospermine exhibits broad-spectrum inhibitory activity against a range of glycosidases. nih.govnih.gov However, esterification and other modifications can alter this activity, in some cases leading to enhanced selectivity.

Inhibition of Intestinal Disaccharidases

The un-modified alkaloid castanospermine is a potent inhibitor of intestinal glycohydrolases, an action that underlies its ability to block the hyperglycemic response to carbohydrates. nih.gov It is particularly effective against sucrase, with reported IC₅₀ values in the nanomolar range. nih.govabcam.com Castanospermine is considered a non-selective inhibitor, also affecting other disaccharidases such as lactase and trehalase. nih.gov

Modification of the castanospermine structure, such as through the creation of glycosides (which are structurally related to esters), can significantly enhance its selectivity. Studies on castanospermine-glucosides have shown that while the parent compound inhibits multiple disaccharidases, certain derivatives are highly selective. nih.gov For example, 7-α-glucosyl-castanospermine and 8-α-glucosyl-castanospermine retain potent sucrase inhibition, similar to castanospermine, but are substantially less effective at inhibiting lactase and trehalase. nih.gov This demonstrates that modification of the hydroxyl groups can tune the inhibitory profile. nih.gov

Conversely, the 6-O-butanoyl-castanospermine ester was developed as a prodrug to reduce the inhibition of intestinal disaccharidases, thereby minimizing gastrointestinal side effects associated with the parent compound.

Inhibition of Intestinal Disaccharidases by Castanospermine and its Derivatives

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Selectivity Note |

|---|---|---|---|

| Castanospermine | Sucrase | 20 nM nih.gov / 1.1 x 10⁻⁷ M nih.gov | Non-selective; also inhibits lactase and trehalase. nih.gov |

| 7-α-glucosyl-castanospermine | Sucrase | 40 nM nih.gov | Highly selective for sucrase over lactase and trehalase. nih.gov |

| 8-α-glucosyl-castanospermine | Sucrase | 30 nM nih.gov | Highly selective for sucrase over lactase and trehalase. nih.gov |

| 8-β-glucosyl-castanospermine | Sucrase | 400 nM nih.gov | Less potent than castanospermine; shows weaker trehalase inhibition. nih.gov |

Inhibition of Xylosidase and Amyloglucosidase

Beyond disaccharidases, castanospermine's inhibitory action extends to other glycosidases. It has been found to be an inhibitor of fungal β-xylosidase. nih.gov Additionally, detailed mechanistic studies have shown that castanospermine is a competitive inhibitor of amyloglucosidase (an exo-1,4-α-glucosidase). nih.gov This competitive inhibition was observed at both pH 4.5 and 6.0. nih.gov The inhibitory activity of castanospermine is pH-dependent, being a much better inhibitor at a pH of 6.0-6.5 than at lower pH values, which is attributed to the unprotonated form of the alkaloid being more active. nih.gov

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Dipeptidyl peptidase IV (DPP-IV) is a serine protease involved in the degradation of incretin (B1656795) hormones, which play a role in regulating blood glucose. rjsocmed.com Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes. rjsocmed.com

Research has demonstrated that seed extracts from Castanospermum australe, the natural source of castanospermine, possess significant DPP-IV inhibitory activity, with a reported IC₅₀ value of 13.96 µg/ml. researchgate.netnih.gov The primary alkaloids present in these extracts are castanospermine, 7-deoxy-6-epi-castanospermine, and australine. researchgate.netresearchgate.net

To elucidate the mechanism of action, molecular docking studies were performed to assess the binding affinity of these alkaloids to the active site of the DPP-IV enzyme. researchgate.netresearchgate.net The results indicated that all three alkaloids could interact with the enzyme's active site. researchgate.net Notably, 7-deoxy-6-epi-castanospermine was identified as a particularly potent DPP-IV inhibitor, with a binding affinity comparable to that of the known inhibitor berberine. researchgate.netnih.gov

Molecular Docking Results of C. australe Alkaloids against DPP-IV

| Compound | GOLD Score | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 7-Deoxy-6-epi-castanospermine | 46.90 | -7.6 |

| Castanospermine | 42.75 | -6.9 |

| Australine | 41.81 | -7.2 |

| Berberine (Reference) | 46.90 | -7.7 |

Data sourced from Bharti et al. (2012) via ResearchGate. researchgate.net

These findings suggest that the biotransformation products of castanospermine esters, namely the parent alkaloids, possess DPP-IV inhibitory potential. nih.govresearchgate.net

Biological Activities and Preclinical Efficacy of Castanospermine Esters

Antiviral Activity in Preclinical Models

Castanospermine (B190763) and its ester derivatives function as inhibitors of α-glucosidase I, an enzyme crucial for the proper folding of viral envelope glycoproteins. This mechanism has been the basis for investigating their antiviral potential across a range of enveloped viruses in preclinical studies.

Preclinical research has demonstrated that castanospermine exhibits potent antiviral activity against Dengue Virus (DENV). In vitro assays have shown that castanospermine inhibits all four serotypes of DENV. wustl.educdc.gov The compound acts by disrupting the folding of the structural proteins prM and E, which is a critical step for viral secretion. wustl.edu This inhibition directly blocks the secretion and reduces the infectivity of DENV particles. wustl.edu In a mouse model of dengue virus infection, castanospermine treatment was highly effective at promoting survival and preventing mortality. wustl.educdc.gov

Conversely, the compound's efficacy against other flaviviruses is varied. Studies have found that Yellow Fever Virus (YFV) is partially resistant to the effects of castanospermine, while West Nile Virus (WNV) is almost completely resistant. wustl.educdc.gov In an analogous mouse model, castanospermine had no protective effect against WNV-induced mortality. wustl.educdc.gov

Castanospermine has also been evaluated against Zika Virus (ZIKV), another member of the flavivirus family. In vitro studies in human glioblastoma cells (SNB-19) showed that castanospermine could inhibit three different strains of ZIKV. In a murine model, the compound reduced the viral load and brain inflammation, leading to a delay in the onset of neurological symptoms such as seizures and paralysis.

| Virus | Model System | Observed Effect | Reference |

|---|---|---|---|

| Dengue Virus (Serotypes 1-4) | In Vitro (BHK-21 cells) | Inhibition of virus secretion and cell-to-cell spread. IC₅₀ of ~1 µM for DENV-2. | nih.gov |

| Dengue Virus | In Vivo (Mouse model) | Prevented mortality and promoted survival. | wustl.educdc.gov |

| Zika Virus (Three strains) | In Vitro (SNB-19 cells) | Inhibition of all tested viral strains. | |

| Zika Virus | In Vivo (Mouse model) | Reduced viral load and brain inflammation; delayed neurological symptoms. | |

| Yellow Fever Virus | In Vitro | Partial resistance to antiviral effect. | wustl.educdc.gov |

| West Nile Virus | In Vitro | Almost completely resistant to antiviral effect; little effect on infectivity of viral particles. | wustl.edunih.gov |

| West Nile Virus | In Vivo (Mouse model) | No protective effect on mortality. | wustl.educdc.gov |

Castanospermine demonstrates anti-HIV activity by inhibiting the α-glucosidase I enzyme, which modifies the glycosylation of viral proteins. nih.gov This inhibition affects the processing of the HIV envelope precursor protein, gp160, resulting in decreased cell surface expression of the mature gp120 glycoprotein (B1211001). nih.gov This modification of the envelope glycoprotein is believed to impair the virus's ability to enter host cells after attaching to the CD4 receptor and to inhibit virus-induced syncytium formation. nih.gov

In vitro studies have shown that castanospermine can inhibit the replication of HIV. nih.gov Furthermore, when evaluated in combination with 3'-azido-3'-deoxythymidine (zidovudine), castanospermine exhibited a synergistic inhibition of both HIV-1 and HIV-2 replication in acutely infected H9 cells and peripheral blood mononuclear cells. mdpi.com The prodrug 6-O-butanoyl castanospermine has also shown antiviral activity against HIV-1.

The preclinical efficacy of castanospermine esters against Hepatitis C Virus (HCV) has been evaluated using bovine viral diarrhea virus (BVDV), a closely related pestivirus, as a surrogate model. nih.gov The prodrug of castanospermine, 6-O-butanoyl castanospermine (celgosivir), was found to be a more potent inhibitor of BVDV than its parent compound. nih.gov The mechanism of action involves the inhibition of α-glucosidase I, which disrupts the correct folding and assembly of the E1-E2 envelope glycoprotein complexes. This disturbance inhibits the production and secretion of new virions from infected cells and decreases the infectivity of the released viral particles. nih.gov Studies combining celgosivir (B1668368) or castanospermine with other anti-HCV drugs, such as interferon-alpha and ribavirin, demonstrated additive or synergistic enhancement of antiviral efficacy. nih.gov

The effect of castanospermine on influenza virus has been shown to be primarily at the level of glycoprotein processing. In preclinical studies, influenza virus grown in the presence of castanospermine showed altered processing of the viral hemagglutinin oligosaccharides. nih.gov The compound acts as a potent inhibitor of glucosidase I, which results in viral glycopeptides that are improperly processed. nih.gov However, research has indicated that the influenza virus produced under these conditions was still fully infective and generated in amounts similar to that of the control virus, as determined by plaque counts. nih.gov

The antiviral potential of castanospermine and its derivatives has been investigated against SARS-CoV-2. The Spike (S) protein of SARS-CoV-2 is extensively glycosylated and requires host cell chaperone-mediated folding in the endoplasmic reticulum for proper function. Iminosugars, including castanospermine and its prodrug celgosivir, inhibit the α-glucosidase enzymes involved in this process. In vitro studies using a Vero E6 cell culture system demonstrated that these compounds were effective at inhibiting authentic SARS-CoV-2 viral replication. Celgosivir was shown to prevent SARS-CoV-2-induced cell death and reduce both viral replication and Spike protein levels in a dose-dependent manner. The ability of castanospermine to also inhibit the virus confirmed the canonical mechanism of action.

Mechanism of Antiviral Action

Castanospermine and its derivatives exert their antiviral effects by targeting host-cell enzymes, specifically the endoplasmic reticulum (ER) α-glucosidases I and II. nih.govnih.gov These enzymes are crucial for the proper folding of N-linked glycoproteins of many enveloped viruses. nih.gov By inhibiting these glucosidases, castanospermine prevents the trimming of glucose residues from newly synthesized viral glycoproteins. nih.gov This disruption of the normal glycoprotein processing pathway leads to misfolding of critical viral envelope proteins, such as the gp160 of the human immunodeficiency virus (HIV) and the prM and E proteins of the Dengue virus. nih.govnih.gov

The improperly folded glycoproteins can trigger the ER-associated protein degradation (ERAD) pathway, leading to their premature degradation. Furthermore, the misfolded proteins may not be correctly transported to the cell surface, which can reduce the budding and secretion of new viral particles. nih.gov For instance, in studies with Dengue virus, castanospermine treatment has been shown to inhibit the secretion of viral particles and, to a greater extent, decrease the infectivity of the secreted virions. nih.gov This results in a higher ratio of viral RNA to infectious virus particles in the extracellular environment. The antiviral mechanism of castanospermine is therefore multifaceted, involving viral glycoprotein misfolding, which in turn affects viral particle assembly, secretion, and ultimately, the infectivity of the progeny virions. nih.govnih.gov

Antineoplastic and Angiogenesis Modulatory Effects

Preclinical studies in animal models have demonstrated the potential of castanospermine to inhibit tumor growth. nih.govnih.gov In one study, nude mice were injected with v-fms-transformed rat cells (SM-FRE) to induce tumors. nih.gov The subsequent dietary administration of castanospermine resulted in a significant reduction in tumor progression. After 24 days of treatment, the tumors in the castanospermine-fed mice were found to be 2.6 times smaller than those in the control group. nih.gov This inhibitory effect is attributed to the ability of castanospermine to interfere with the glycosylation of oncogene-encoded glycoproteins, which can be essential for the transformed phenotype of tumor cells. nih.gov Another study also reported significant inhibition of tumor growth in nude mice. nih.gov

| Animal Model | Cell Line | Treatment | Outcome |

| Nude Mice | v-fms-transformed rat cells (SM-FRE) | Dietary castanospermine | 2.6-fold smaller tumors compared to control after 24 days nih.gov |

| Nude Mice | Not specified | Castanospermine | Significant inhibition of tumor growth nih.gov |

Castanospermine has been shown to modulate angiogenesis, a critical process for tumor growth and metastasis, by altering the glycosylation of endothelial cells. nih.gov The compound inhibits α-glucosidase I, which leads to a modification of the N-linked oligosaccharides on the surface of endothelial cells. Specifically, there is an increase in high-mannose glycans and a decrease in complex tri- and tetra-antennary structures. nih.gov

This alteration in cell surface glycosylation does not affect the proliferation of endothelial cells or their attachment to various extracellular matrix molecules. However, it significantly impairs their ability to migrate and invade basement membrane gels, which are crucial steps in the formation of new blood vessels. nih.gov Furthermore, castanospermine prevents the morphological differentiation of endothelial cells in vitro. nih.gov These findings suggest that specific cell surface oligosaccharides are necessary for angiogenesis and that by modifying these structures, castanospermine can effectively inhibit this process. nih.gov

| Cellular Effect | Impact of Castanospermine | Reference |

| Endothelial Cell Surface Glycosylation | Increase in high mannose groups, decrease in complex oligosaccharides | nih.gov |

| Endothelial Cell Proliferation | No alteration | nih.gov |

| Endothelial Cell Attachment | No alteration | nih.gov |

| Endothelial Cell Migration | Reduced ability | nih.gov |

| Endothelial Cell Invasion of Basement Membrane | Reduced ability | nih.gov |

| Endothelial Cell Morphological Differentiation | Prevented | nih.gov |

Immunomodulatory Properties

Castanospermine has demonstrated immunomodulatory properties in the context of allotransplantation in animal models. newcastle.edu.aunih.gov In a rat cardiac transplantation model, castanospermine was shown to prolong the survival of allografts in a dose-dependent manner. newcastle.edu.au This effect is attributed to its ability to interfere with cellular adhesion processes and lymphocyte activation. nih.gov

Furthermore, studies have revealed a synergistic interaction between castanospermine and the conventional immunosuppressant drug, Cyclosporin A. newcastle.edu.au The combination of these two agents resulted in a more significant prolongation of cardiac allograft survival than either compound alone. newcastle.edu.au This suggests that castanospermine could potentially be used as an adjunct therapy to reduce the required doses of traditional immunosuppressants and their associated toxicities.

| Animal Model | Allograft Type | Treatment | Outcome |

| Rat | Cardiac | Castanospermine | Dose-dependent prolongation of allograft survival newcastle.edu.au |

| Rat | Cardiac | Castanospermine + Cyclosporin A | Synergistic prolongation of allograft survival newcastle.edu.au |

Antiparasitic Activity (e.g., Plasmodium falciparum adhesion)

Based on the available research, there is no direct scientific evidence to suggest that castanospermine or its esters exhibit antiparasitic activity against Plasmodium falciparum, including the inhibition of parasite adhesion to host cells. Extensive searches for such activity have not yielded any relevant studies or data.

Other Noteworthy Biological Effects

Castanospermine has been identified as an inhibitor of the Rho/Ras-glucosylating toxin B (TcdB) from Clostridium difficile nih.gov. The primary pathogenic mechanism of TcdB involves the glucosylation and subsequent inactivation of host Rho GTPases, leading to cytoskeleton disruption, cell rounding, and loss of intestinal barrier integrity. Castanospermine interferes with this process by inhibiting the glucosyltransferase activity of the toxin nih.gov.

The mechanism of inhibition is based on castanospermine's structural similarity to the glucosyl moiety of UDP-glucose, the substrate for the toxin's enzymatic activity. The crystal structure of a related clostridial toxin in complex with castanospermine revealed that the inhibitor binds in a conformation where its hydroxyl groups and N-atom occupy nearly the exact same positions as the hydroxyls and ring oxygen of the glucose portion of UDP-glucose nih.gov. This molecular mimicry allows it to block the enzyme's active site. Research has quantified this inhibitory effect, demonstrating weak but specific inhibition of the TcdB glucosyltransferase domain (GTD) nih.gov. Microinjection of castanospermine into embryonic bovine lung cells has been shown to prevent the cytotoxic effects induced by these toxins nih.gov.

Table 1: Inhibitory Activity of Castanospermine against Clostridium difficile Toxin B Glucosyltransferase Domain (TcdB-GTD)

| Parameter | Value (µM) | Reference |

|---|---|---|

| IC₅₀ | ~400 | nih.gov |

| Kᵢ (GT activity) | 680 ± 20 | nih.gov |

| Kᵢ (GH activity) | 3400 ± 200 | nih.gov |

This table summarizes the reported inhibitory constants of castanospermine against the glucosyltransferase (GT) and glycohydrolase (GH) activities of the TcdB-GTD. Data sourced from scientific literature nih.gov.

In vivo studies using a rat model have demonstrated that castanospermine significantly alters glycogen (B147801) metabolism and distribution, primarily through its potent inhibition of α-glucosidase activities nih.govscispace.com. Daily administration of castanospermine led to a substantial decrease in α-glucosidase activity in various tissues. In the liver, both neutral (pH 6.5) and acidic (pH 4.5) α-glucosidase activities were inhibited, with the neutral enzyme showing greater susceptibility nih.govscispace.com.

Table 2: Effect of Castanospermine on α-Glucosidase Activity in Rat Tissues

| Tissue | Reduction in α-Glucosidase Activity (% of Control) | Reference |

|---|---|---|

| Brain | to 25% | nih.govscispace.com |

| Liver | to 40% | nih.govscispace.com |

| Spleen | to ~40% | nih.govscispace.com |

| Kidney | to ~40% | nih.govscispace.com |

This table shows the percentage reduction of α-glucosidase activity in various tissues of rats following daily injections of castanospermine (at levels of 0.5 mg/g of body weight or higher for 3 days). Data sourced from Saul et al., 1985 nih.govscispace.com.

Castanospermine and its derivatives are recognized for their anti-inflammatory properties in animal models researchgate.net. Preclinical studies on ethanolic extracts of Castanospermum australe, the natural source of castanospermine, have demonstrated significant anti-inflammatory activity. In a carrageenan-induced paw edema model in mice, the leaf extract showed a notable reduction in inflammation nih.gov. At a dose of 400 mg/kg, the leaf extract reduced paw edema by 64.76% after four hours nih.gov.

The castanospermine ester, Celgosivir (6-O-butanoylcastanospermine), has also been implicated in anti-inflammatory mechanisms. One proposed pathway for its effect, particularly in the context of viral infections that can lead to severe inflammation like acute respiratory distress syndrome (ARDS), involves the interdiction of E-selectin and its ligand, Sialyl LeX nih.gov. The binding of E-selectin to its ligand is a critical initial step for neutrophil extravasation into tissues, a key event in the inflammatory cascade. By potentially interfering with this interaction, castanospermine derivatives could mitigate inflammatory responses nih.gov.

Table 3: Anti-inflammatory Activity of Castanospermum australe Extracts in Carrageenan-Induced Paw Edema Model

| Extract/Dose | Reduction in Inflammation (%) | Time Point | Reference |

|---|---|---|---|

| Leaf Extract (400 mg/kg) | 64.76% | 4 hours | nih.gov |

| Bark Extract (400 mg/kg) | 52.38% | 4 hours | nih.gov |

This table presents the percentage reduction in paw edema in mice treated with ethanolic extracts from different parts of the C. australe plant. Data sourced from a preclinical study on the plant's bioactivities nih.gov.

Structure Activity Relationship Sar Studies of Castanospermine Ester Analogues

Influence of Esterification Position and Moiety on Glycosidase Selectivity and Potency

The strategic placement and chemical nature of ester moieties on the castanospermine (B190763) scaffold play a pivotal role in modulating its inhibitory activity against various glycosidases. While castanospermine itself is a potent but often non-selective inhibitor of glycohydrolases, including intestinal disaccharidases, targeted esterification can engender a greater degree of selectivity. nih.gov

Research into castanospermine-glucosides, which can be considered a specialized form of ester linkage, has demonstrated that the position of the glucosyl residue significantly influences the inhibitory profile. For instance, 8α-glucosyl-castanospermine and 7α-glucosyl-castanospermine exhibit potent inhibition of sucrase, with IC50 values of 30 nM and 40 nM respectively, which are comparable to that of the parent castanospermine (IC50 = 20 nM). nih.gov However, these derivatives are substantially less effective against lactase and trehalase, with at least a 50-fold reduction in potency compared to castanospermine. nih.gov This highlights the potential to achieve enzyme selectivity by modifying specific hydroxyl groups. In contrast, 1α-glucosyl-castanospermine was found to be less selective than the parent compound. nih.gov

Table 1: Influence of Glucosylation Position on Disaccharidase Inhibition

| Compound | Sucrase IC50 (nM) | Lactase IC50 (nM) | Trehalase IC50 (nM) | Selectivity Profile |

|---|---|---|---|---|

| Castanospermine | 20 | Potent | Potent | Non-selective |

| 8α-glucosyl-CS | 30 | Reduced Potency | Reduced Potency | Sucrase-selective |

| 7α-glucosyl-CS | 40 | Reduced Potency | Reduced Potency | Sucrase-selective |

| 1α-glucosyl-CS | - | - | - | Less selective than CS |

| 8β-glucosyl-CS | - | - | Weaker trehalase inhibition | Similar to CS |

Data sourced from Rhinehart et al., 1990. nih.gov

Effects of Halogenation (e.g., Fluorination) on Biological Activity and Pharmacological Properties

The introduction of halogen atoms, particularly fluorine, into the castanospermine framework has been shown to have a profound impact on the biological activity and pharmacological properties of the resulting analogues. The high electronegativity and small size of the fluorine atom can alter the electronic environment of the molecule, influence hydrogen bonding interactions, and improve metabolic stability.

Studies on C-2 fluorinated castanospermine derivatives have revealed them to be potent and highly specific α-glucosidase inhibitors. nih.gov This is in stark contrast to C-1 fluorinated castanospermine analogues, which lose nearly all of their glycosidase inhibitory activity. nih.gov The dramatic difference in activity based on the position of the fluorine atom underscores the sensitivity of the enzyme's active site to subtle structural changes in the inhibitor.

The sharp decrease in inhibition observed with C-1 fluorinated castanospermine has been attributed to the loss of crucial hydrogen bonds between the C-1 hydroxyl group and amino acid residues Arg-526 and Asp-327 in the enzyme's active site. nih.gov Conversely, the potent and specific α-glucosidase inhibition by C-2 fluorinated derivatives is thought to be due to a fluorine-induced reestablishment of the optimal docking mode within the active site. nih.gov These findings highlight that the role of fluorine extends beyond simply mimicking a hydroxyl group and can actively participate in modulating the binding interactions. nih.gov

Stereochemical Modifications and their Implications for Enzyme Binding

The stereochemistry of the castanospermine molecule is fundamental to its inhibitory activity. The precise spatial arrangement of the hydroxyl groups is critical for effective binding to the active site of glycosidases. Even minor alterations to any of the five chiral centers in the castanospermine core can lead to a significant decrease in inhibitory potency against both α- and β-D-glucosidases. researchgate.net

Structure-activity relationship studies on various epimers and deoxy derivatives of castanospermine have provided valuable insights into the importance of its stereochemical integrity. For example, the inversion of any hydroxyl group has been shown to result in a dramatic loss of inhibitory potency, confirming the necessity of a correct hydroxylation profile for strong enzyme binding. researchgate.netscilit.com

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for elucidating the structure-activity relationships of castanospermine ester analogues at the molecular level. These methods provide detailed insights into the interactions between inhibitors and their target enzymes, guiding the rational design of more potent and selective derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method has been successfully applied to understand the binding modes of castanospermine analogues and to rationalize their observed biological activities.

For example, docking calculations have been instrumental in explaining the differential inhibitory activities of fluorinated castanospermine derivatives. These studies revealed that the significant drop in glycosidase inhibition by C-1 fluorinated castanospermine is due to the disruption of hydrogen bonds with key residues Arg-526 and Asp-327. nih.gov In contrast, the retained potency of C-2 fluorinated analogues was attributed to a fluorine-induced reestablishment of the binding mode in the active site. nih.gov Furthermore, the decreased inhibition by C-2 fluorinated 1-epi-castanospermine was explained by a notable binding distortion and the loss of hydrogen bonding with residues His-600 and Arg-526. nih.gov The reliability of these docking results has been further supported by molecular dynamics (MD) simulations, which provide a more dynamic picture of the enzyme-inhibitor complex. nih.gov

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, offers a promising avenue for the design of optimized this compound derivatives. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

While specific QSAR studies focused exclusively on castanospermine esters are not extensively reported, the principles of this approach are highly applicable. By correlating various physicochemical descriptors of this compound analogues (e.g., steric, electronic, and hydrophobic properties) with their glycosidase inhibitory activities, it is possible to build predictive models. Such models can then be used to virtually screen new, un-synthesized derivatives and prioritize those with the highest predicted potency and selectivity. This in silico approach can significantly streamline the drug discovery process by reducing the need for extensive and time-consuming synthesis and biological testing. The development of robust QSAR models, in conjunction with molecular docking and other computational tools, holds great potential for the rational design of next-generation castanospermine-based therapeutics.

Future Research Directions and Unexplored Avenues for Castanospermine Esters

Development of Advanced Synthetic Methodologies for Novel Ester Analogues

The generation of diverse castanospermine (B190763) ester libraries is fundamental to exploring their full therapeutic potential. Future research will necessitate a move beyond conventional esterification techniques toward more advanced and efficient synthetic methodologies.

Regioselective Enzymatic Acylation: Castanospermine possesses multiple secondary hydroxyl groups, making regioselective esterification a significant challenge. Biocatalysis, using enzymes such as lipases and esterases, offers a promising solution. nih.gov These enzymes can exhibit high selectivity for specific hydroxyl positions under mild reaction conditions, enabling the synthesis of single-isomer ester analogues that are difficult to obtain through traditional chemical methods. nih.gov Future work should focus on screening a wider range of enzymes and optimizing reaction conditions to control the position and degree of esterification.

One-Pot Conjugation Reactions: Streamlining synthetic pathways is crucial for efficiency. The development of one-pot procedures, where multiple reaction steps are carried out in a single vessel, can significantly accelerate the synthesis of complex ester conjugates. mdpi.com For instance, methods using activating agent systems like triphenylphosphine/iodine/imidazole can facilitate the direct, one-pot conjugation of castanospermine to various carboxylic acids, including those linked to other bioactive molecules. mdpi.com

Flow Chemistry and Automated Synthesis: To rapidly generate large libraries of ester analogues for high-throughput screening, flow chemistry and automated synthesis platforms are invaluable. These technologies allow for precise control over reaction parameters, improved safety, and the ability to quickly explore a wide range of acyl groups, leading to the rapid identification of structure-activity relationships (SAR).

| Synthetic Methodology | Key Advantage | Future Research Focus |

| Biocatalysis (Enzymatic) | High regioselectivity for specific hydroxyl groups. nih.gov | Screening diverse lipases/esterases; optimizing for novel acyl donors. |

| One-Pot Conjugation | Increased efficiency by reducing purification steps. mdpi.com | Expanding the scope of compatible activating agents and substrates. |

| Flow Chemistry | Rapid library generation and precise reaction control. | Integration with automated purification and screening platforms. |

Investigation of New Therapeutic Indications Beyond Current Preclinical Scope

While castanospermine and its esters, such as the 6-O-butanoyl derivative celgosivir (B1668368), have been primarily investigated for antiviral activity against viruses like HIV and hepatitis C, the core structure's mechanism suggests a much broader therapeutic potential. wikipedia.orgnih.govnih.gov

Future research should systematically evaluate libraries of castanospermine esters against a wider range of diseases:

Oncology: As inhibitors of glycoprotein (B1211001) processing, castanospermine analogues can interfere with the folding of key proteins involved in cancer progression, angiogenesis, and metastasis. nih.gov

Metabolic Diseases: The potent inhibition of intestinal α-glucosidases makes castanospermine a candidate for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.gov Esterification could be used to create prodrugs that target these intestinal enzymes with minimal systemic absorption.

Genetic Disorders: For lysosomal storage diseases like Gaucher disease, which result from deficient glycosidase activity, specific castanospermine esters could be designed to act as pharmacological chaperones, helping to correctly fold and restore function to the mutant enzyme.

Immunomodulation: Some indolizidine iminosugars have shown potential as immunostimulating agents. This avenue remains largely unexplored for castanospermine esters and could be relevant for vaccine adjuvants or immunotherapy.

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

The primary mechanism of castanospermine is the competitive inhibition of glycosidases. nih.gov However, the downstream consequences of this inhibition, particularly within the complex environment of a cell, are not fully understood. Future research must delve deeper into these molecular pathways.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Castanospermine inhibits ER-resident α-glucosidases I and II, which are critical for the proper folding of N-linked glycoproteins. This disruption leads to an accumulation of misfolded proteins, inducing ER stress and activating the UPR. mdpi.com A key research direction is to understand how different ester modifications influence this process. For example, do certain esters selectively target ER glucosidases over lysosomal ones? How do they modulate the different arms of the UPR, and could this be tailored for therapeutic benefit in diseases of protein misfolding?

Advanced Computational Modeling: Molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding how these inhibitors interact with enzyme active sites. nih.gov Future studies should use these methods to predict the binding modes of novel ester analogues, explaining why subtle structural changes, like the position of a fluorine atom or an ester group, can dramatically alter inhibitory potency and specificity. nih.gov This computational insight can guide the rational design of next-generation inhibitors.

Glycoproteomic and Metabolomic Profiling: To obtain a systems-level view of the effects of castanospermine esters, advanced analytical techniques are needed. Glycoproteomics can reveal how treatment alters the entire complement of cellular glycoproteins, while metabolomics can identify broader changes in cellular metabolism, providing a more holistic understanding of the drug's mechanism of action.

Exploration of Ester Prodrug Strategies for Enhanced Cellular Targeting and Bioavailability

Castanospermine itself is a highly polar, hydrophilic molecule, which limits its ability to cross cell membranes and results in poor oral bioavailability. Esterification is a classic prodrug strategy to overcome these limitations. The rationale is to mask the polar hydroxyl groups with lipophilic ester moieties, which are later cleaved by intracellular esterases to release the active castanospermine.

Future research should focus on several key prodrug strategies:

Improving Passive Diffusion: Attaching simple alkyl or aryl esters can increase the lipophilicity of castanospermine, enhancing its absorption across the gastrointestinal tract and its penetration into cells via passive diffusion. The 6-O-butanoyl ester is a prime example of this approach. nih.gov

Targeted Delivery via Transporters: A more sophisticated approach involves creating ester prodrugs that are recognized by specific nutrient transporters. For example, conjugating castanospermine to amino acids or dipeptides can create ester prodrugs that are actively transported into cells by carriers such as the oligopeptide transporter (PEPT1), which is highly expressed in the intestine. This can dramatically improve absorption and target the drug to specific tissues.

Triggered Release Systems: Designing esters that are selectively cleaved under specific physiological conditions (e.g., the low pH of a tumor microenvironment or the presence of cancer-specific enzymes) could lead to targeted drug release, increasing efficacy while reducing off-target side effects.

| Prodrug Strategy | Mechanism | Desired Outcome |

| Lipophilic Masking | Increases lipid solubility by masking polar -OH groups. | Enhanced passive diffusion across cell membranes and improved oral bioavailability. |

| Transporter-Targeting | Conjugation to moieties (e.g., amino acids) recognized by cellular transporters. | Active transport into cells, leading to higher intracellular concentrations and tissue-specific targeting. |

| Triggered Release | Ester linkage is designed to be stable until it reaches a specific biological environment (e.g., low pH). | Site-specific release of the active drug, maximizing therapeutic effect and minimizing systemic exposure. |

Design of Multivalent or Hybrid Castanospermine Ester Systems

A frontier in inhibitor design is the creation of molecules that can interact with multiple targets or binding sites simultaneously. This can lead to dramatic increases in potency and selectivity.

Multivalent Systems: The "multivalent effect" is a phenomenon where displaying multiple copies of a ligand on a single scaffold can lead to a massive increase in binding affinity and inhibitory potency, often orders ofmagnitude greater than the monovalent ligand. nih.gov While glycosidases typically have a single active site, multivalent inhibitors may work by engaging secondary, non-catalytic binding sites on the enzyme surface or by inducing enzyme aggregation. nih.govresearchgate.netmdpi.com Future work should focus on synthesizing this compound "clusters" by attaching them to scaffolds like cyclodextrins, calixarenes, or nanoparticles to explore this potent inhibitory strategy. nih.gov

Hybrid Molecules (or Conjugates): This strategy involves covalently linking a this compound to a different pharmacophore to create a single molecule with dual activity. For example, a this compound could be linked to a cytotoxic agent for targeted delivery to cancer cells, or to another antiviral agent to create a synergistic combination therapy in a single molecule. The design of these hybrid compounds requires careful selection of linkers that are stable in circulation but allow for cleavage and release of the two active components inside the target cell. mdpi.com

Q & A

Q. What are the key synthetic strategies for producing castanospermine esters, and how do they address stereochemical challenges?

Castanospermine esters are synthesized via multi-step routes that prioritize control over five contiguous stereocenters. A critical step involves SmI2-mediated cross-coupling of γ-lactam sulfones with acrylates to establish the indolizidine core with high diastereomeric purity (e.g., 90% yield for intermediate 19 ) . Subsequent functionalization includes O-benzylation, N-deprotection, and esterification (e.g., 6-O-butanoyl derivative 24 ) . Methodological emphasis is placed on CBS reduction for alcohol stereochemistry and Weinreb amide intermediates for ketone formation .

Q. How does castanospermine ester inhibit glycosidase enzymes, and what experimental assays validate this mechanism?

Castanospermine esters act as transition-state mimics of glycosidase substrates, competitively inhibiting enzymes like α- and β-glucosidases. In vitro assays using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) quantify inhibition constants (K_i), while X-ray crystallography confirms binding modes . For example, 6-O-butanoylcastanospermine (celgosivir) shows enhanced bioavailability and sustained inhibition in HIV glycoprotein processing assays .

Q. What in vitro and in vivo models are used to evaluate the antiviral efficacy of castanospermine esters?

In vitro: HIV-1-infected T-cell lines (e.g., MT-4 cells) measure viral replication via p24 antigen ELISA. HCV replicon systems assess NS5B polymerase inhibition . In vivo: Murine models of viral infection evaluate pharmacokinetics (e.g., plasma half-life) and toxicity. Celgosivir’s anti-HCV activity was validated in Phase II trials using viral load reduction as a primary endpoint .

Advanced Research Questions

Q. How can researchers reconcile structural-activity discrepancies in this compound derivatives targeting diverse glycosidases?

Discrepancies arise from variations in ester substituent size/charge and enzyme active-site topology. For example, 6-O-butanoylcastanospermine shows higher β-glucosidase selectivity than the parent compound due to hydrophobic interactions . Systematic structure-activity relationship (SAR) studies using molecular docking and free-energy perturbation calculations are recommended to map steric and electronic effects .

Q. What experimental design principles mitigate challenges in scaling up this compound synthesis for preclinical studies?

Key considerations:

- Diastereoselectivity : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., CBS reduction) to control stereocenters .

- Yield optimization : Replace low-yielding steps (e.g., N-alkylation) with microwave-assisted or flow-chemistry approaches.

- Purification : Employ orthogonal protecting groups (e.g., benzyl vs. tert-butyldimethylsilyl) to simplify chromatographic separation .

Q. How do conflicting data on this compound pharmacokinetics inform formulation strategies?

While celgosivir exhibits improved oral bioavailability over castanospermine, its rapid hydrolysis in plasma limits efficacy. Conflicting in vitro vs. in vivo stability data necessitate:

Q. What statistical approaches resolve contradictions in enzyme inhibition kinetics across glycosidase isoforms?

Use global fitting of kinetic data (e.g., Dixon, Lineweaver-Burk plots) to distinguish competitive vs. mixed inhibition. For isoform-specific discrepancies, apply hierarchical Bayesian modeling to account for enzyme heterogeneity and assay variability . Pair this with mutagenesis studies (e.g., alanine scanning) to identify critical active-site residues .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.